[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate
Description
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-15-8-4-7-14(11-15)17(21)22-12-16(20)19-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMQIHBXJMFZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)COC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate typically involves the reaction of 3-fluorobenzoic acid with [(2-Phenylethyl)carbamoyl]methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The phenylethyl moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to a modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(2-Phenylethyl)carbamoyl]methyl benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
[(2-Phenylethyl)carbamoyl]methyl 4-fluorobenzoate: Similar structure but with the fluorine atom in a different position, potentially leading to different properties.
[(2-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate: Contains a chlorine atom instead of fluorine, which can influence its chemical behavior and applications.
Uniqueness
[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate is unique due to the presence of the fluorine atom at the 3-position of the benzoate ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Biological Activity
[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
The synthesis of this compound typically involves the reaction of 3-fluorobenzoic acid with [(2-Phenylethyl)carbamoyl]methyl chloride using a base like triethylamine under anhydrous conditions. The product is purified through recrystallization or column chromatography. The presence of the fluorine atom at the 3-position on the benzoate ring significantly influences its reactivity and biological activity compared to similar compounds lacking this substituent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors, modulating various biochemical pathways. This interaction could potentially lead to anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications.
In Vitro Studies
In vitro studies have investigated the compound's effects on various cellular models. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines, indicating potential antitumor properties. Additionally, it may exhibit anti-inflammatory effects by modulating cytokine production in macrophages.
Case Studies
Recent case studies have explored the compound's efficacy in specific therapeutic contexts:
- Anti-inflammatory Effects : In a study involving macrophage cell lines, this compound demonstrated significant inhibition of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Antitumor Activity : Another study reported that this compound inhibited the growth of breast cancer cells in vitro, providing preliminary evidence for its antitumor activity.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [(2-Phenylethyl)carbamoyl]methyl benzoate | Lacks fluorine | Lower reactivity and potential biological activity |
| [(2-Phenylethyl)carbamoyl]methyl 4-fluorobenzoate | Fluorine at para position | Different pharmacokinetic properties |
| [(2-Phenylethyl)carbamoyl]methyl 3-chlorobenzoate | Chlorine instead of fluorine | Altered reactivity and potential applications |
The presence of fluorine at the 3-position appears to enhance the compound's reactivity and biological activity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate, and what challenges are associated with introducing the carbamoyl and fluorobenzoate groups?
- Methodology :
- Stepwise synthesis : Start with 3-fluorobenzoic acid activation (e.g., conversion to acyl chloride using SOCl₂) followed by esterification with methanol to form methyl 3-fluorobenzoate. Introduce the carbamoyl group via coupling agents like DCC/HOBt with 2-phenylethylamine.
- Challenges : Fluorine's electron-withdrawing effect may reduce nucleophilic attack efficiency. Steric hindrance from the phenylethyl group requires optimized reaction times and temperatures (e.g., 0–25°C in anhydrous DMF) .
- Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (>95%) .
Q. How can researchers confirm the purity and structural integrity of this compound using analytical techniques?
- Methodology :
- NMR : Use ¹H/¹³C NMR to verify ester carbonyl (δ ~165–170 ppm) and carbamoyl NH (δ ~6.5–7.5 ppm). Fluorine-induced splitting in aromatic protons confirms substitution .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M+H]⁺ (expected m/z ~342.1) and fragmentation patterns .
- HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to assess purity; compare retention time with synthetic standards .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that influence its handling in laboratory settings?
- Methodology :
- Solubility : Test in DMSO (high), ethanol (moderate), and water (low). Prefer DMSO for stock solutions .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Fluorine enhances stability against hydrolysis, but the ester group may degrade under basic conditions (pH >9) .
- Storage : Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields for the coupling of 3-fluorobenzoate derivatives with phenylethylcarbamoyl groups under varying catalytic conditions?
- Methodology :
- Catalyst screening : Compare Pd(OAc)₂ (for Ullman coupling) vs. organocatalysts (e.g., DMAP) for ester-amide bond formation. Yields improve with Pd catalysts (70–85%) in toluene at 110°C .
- Solvent effects : Polar aprotic solvents (DMF, THF) enhance solubility but may require inert atmospheres (N₂/Ar) to prevent oxidation .
- Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Toluene | 110 | 85 |
| DMAP | DMF | 25 | 60 |
Q. How do structural modifications to the fluorobenzoate or phenylethylcarbamoyl moieties impact the compound's interactions with biological targets, based on SAR studies?
- Methodology :
- Fluorine positioning : Compare 3-fluoro vs. 4-fluoro analogs in enzyme inhibition assays (e.g., COX-2). 3-Fluoro shows higher affinity due to optimized electron-withdrawing effects .
- Phenylethyl chain length : Shorter chains (e.g., benzyl) reduce lipophilicity (logP ~2.1 vs. 3.5), affecting membrane permeability in cell-based assays .
- Binding studies : Use SPR or ITC to quantify interactions with serum albumin; fluorine increases binding by 20% .
Q. What in vitro models are suitable for assessing the metabolic stability of this compound, and how do fluorinated aromatic systems influence Phase I/II metabolism?
- Methodology :
- Liver microsomes : Incubate compound (10 µM) with human liver microsomes (HLM) + NADPH. Monitor via LC-MS for demethylation (Phase I) and glucuronidation (Phase II). Fluorine reduces CYP450-mediated oxidation, extending half-life (t₁/₂ >2 h) .
- Metabolite ID : Use Q-TOF MS/MS to identify hydroxylated or defluorinated metabolites .
Q. How can computational chemistry tools predict the reactivity or binding modes of this compound with enzymes like cytochrome P450?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with CYP3A4. Fluorine forms halogen bonds with Thr309, stabilizing the substrate-enzyme complex .
- DFT calculations : Calculate Fukui indices to predict electrophilic sites; carbamoyl carbonyl (f⁺ ~0.15) is prone to nucleophilic attack .
Q. What analytical approaches resolve contradictory data in NMR or MS spectra caused by the compound's fluorine atom and aromatic ring anisotropy?
- Methodology :
- 19F NMR : Detect fluorine coupling patterns (e.g., ³J₆-F = 8 Hz) to confirm substitution position .
- NOESY : Resolve aromatic proton overlaps by correlating spatial proximity between phenylethyl and benzoate protons .
- High-field NMR (800 MHz) : Enhances resolution of splitting patterns in crowded regions (δ 7.0–8.0 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
